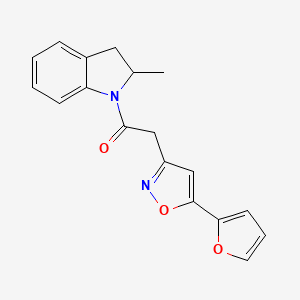![molecular formula C8H7N3O2 B2997904 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid CAS No. 1501435-10-4](/img/structure/B2997904.png)
3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to this compound, has been reported . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid and its derivatives play a crucial role in synthetic chemistry, especially in the development of heterocyclic compounds with potential pharmaceutical applications. Studies reveal diverse methodologies for synthesizing these compounds, including condensation reactions that lead to the formation of fused pyridine-4-carboxylic acids and subsequent transformations into amides and esters through standard combinatorial chemistry techniques. These synthetic pathways provide a library of compounds for further evaluation in various biological activities (D. Volochnyuk et al., 2010).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been a focus of research, with several studies demonstrating their efficacy against a variety of bacterial strains. For instance, novel pyrazolopyridine derivatives have been synthesized and shown moderate to good activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for the development of new antibacterial agents (N. Panda et al., 2011).
Chemotherapeutic Potential
The exploration of this compound derivatives in cancer research has led to the identification of compounds with promising chemotherapeutic properties. Organometallic complexes containing these heterocycles have been synthesized and evaluated for their cytotoxicity against human cancer cells, indicating potential applications as anticancer agents. Such compounds exhibit interesting structure-activity relationships, with certain derivatives showing selective inhibition of cyclin-dependent kinases, a class of enzymes crucial for cell cycle regulation (I. Stepanenko et al., 2011).
Supramolecular Chemistry
The carboxylic acid functionality of this compound derivatives facilitates the formation of supramolecular synthons, particularly in crystal engineering. The recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of related compounds underscores their utility in designing new materials with specific properties. These findings have implications for the development of novel crystal engineering strategies, leveraging the predictable assembly patterns of these molecular building blocks (Peddy Vishweshwar et al., 2002).
Wirkmechanismus
Target of Action
The primary target of 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO, also known as DAAO, DAMOX, and OXDA, is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
This compound acts as a potent and selective inhibitor of DAO . It binds to DAO and prevents it from catalyzing the oxidation of D-amino acids . This inhibition protects DAO cells from oxidative stress induced by D-serine .
Result of Action
The inhibition of DAO by this compound leads to a decrease in oxidative stress in DAO cells . This compound specifically prevents formalin-induced tonic pain , suggesting a potential role in pain management.
Biochemische Analyse
Biochemical Properties
3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . By inhibiting DAO, this compound can protect cells from oxidative stress induced by D-serine .
Cellular Effects
The inhibition of DAO by this compound can have significant effects on various types of cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways and gene expression . Additionally, it can affect cellular metabolism by altering the levels of D-serine, a key modulator of the NMDA receptor, which plays a crucial role in neurotransmission and synaptic plasticity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to DAO and inhibiting its activity . This binding interaction prevents DAO from oxidizing D-serine, thereby reducing the production of hydrogen peroxide, a byproduct of this reaction that can cause oxidative stress .
Metabolic Pathways
This compound is involved in the metabolic pathway of D-amino acids, where it interacts with the enzyme DAO
Eigenschaften
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-5-2-6(8(12)13)9-3-7(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLKUFLLVCCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501435-10-4 |
Source


|
| Record name | 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2997821.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2997822.png)




![N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2997828.png)





![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)

